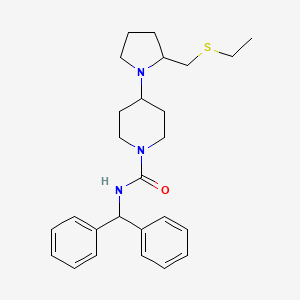

N-benzhydryl-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

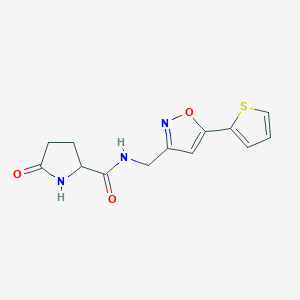

“N-benzhydryl-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases .

Synthesis Analysis

The synthesis of such a compound would likely involve the construction of the pyrrolidine ring, possibly from cyclic or acyclic precursors, followed by functionalization of the ring . The exact methods would depend on the specific starting materials and desired substitutions.Molecular Structure Analysis

The molecule contains a pyrrolidine ring, which contributes to the three-dimensional structure of the molecule due to its non-planarity . The different substituents attached to the ring can lead to different stereoisomers, which can have different biological profiles .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present. The pyrrolidine ring can undergo various reactions, including those involving the nitrogen atom or the carbon atoms in the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. The pyrrolidine ring, for example, can influence the compound’s solubility, stability, and reactivity .Aplicaciones Científicas De Investigación

Synthesis and Anticonvulsant Activity

N-Mannich bases derived from benzhydryl pyrrolidine diones, including compounds related to N-benzhydryl-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide, have been synthesized and tested for anticonvulsant properties. These compounds demonstrated effectiveness in anticonvulsant screening, with some showing higher potency and lower neurotoxicity than reference antiepileptic drugs (Rybka et al., 2016).

Molecular Interaction Studies

The molecular interaction of similar compounds with receptors, such as the CB1 cannabinoid receptor, has been studied using computational methods. This research helps understand the structural and energetic characteristics of these compounds and their potential receptor interactions (Shim et al., 2002).

Design and Synthesis of Novel Inhibitors

Compounds with structures related to N-benzhydryl-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide have been designed and synthesized as potential inhibitors for various enzymes and receptors. For example, derivatives have been studied for their inhibitory activity against Mycobacterium tuberculosis GyrB (Jeankumar et al., 2013).

Farnesyl Protein Transferase Inhibitors

Similar piperidine derivatives have been explored as inhibitors of farnesyl protein transferase, showing potential for cancer treatment due to their inhibitory properties and improved pharmacokinetics (Mallams et al., 1998).

Nootropic Activity

Some derivatives of 2-oxopyrrolidines, closely related to the compound , have been synthesized and evaluated for their nootropic (cognitive enhancing) activities. These studies contribute to understanding the potential use of these compounds in enhancing cognitive functions (Valenta et al., 1994).

Anti-Angiogenic and DNA Cleavage Studies

N-substituted piperidine carboxamide derivatives have been synthesized and evaluated for their anti-angiogenic properties and DNA cleavage activities, indicating their potential as anticancer agents (Kambappa et al., 2017).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-benzhydryl-4-[2-(ethylsulfanylmethyl)pyrrolidin-1-yl]piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N3OS/c1-2-31-20-24-14-9-17-29(24)23-15-18-28(19-16-23)26(30)27-25(21-10-5-3-6-11-21)22-12-7-4-8-13-22/h3-8,10-13,23-25H,2,9,14-20H2,1H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPILJYWQYIYPSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC1CCCN1C2CCN(CC2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2817203.png)

![N-(3-methoxyphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2817205.png)

![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2817208.png)

![(E)-2-(3-(azepan-1-ylsulfonyl)-4-methoxystyryl)benzo[d]thiazole](/img/structure/B2817214.png)

![4-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2817215.png)

![1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2817217.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2817218.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2817220.png)